Cas no 1017396-60-9 (3-(3-Chlorophenyl)morpholine)
3-(3-Chlorophenyl)morpholine Chemical and Physical Properties
Names and Identifiers
-
- 3-(3-Chlorophenyl)morpholine
- SCHEMBL7353494
- CS-0143928
- 1017396-60-9
- AB54630
- AKOS022201375
- EN300-1264627
-
- Inchi: 1S/C10H12ClNO/c11-9-3-1-2-8(6-9)10-7-13-5-4-12-10/h1-3,6,10,12H,4-5,7H2
- InChI Key: BVVLTFIYZDQMAU-UHFFFAOYSA-N
- SMILES: ClC1=CC=CC(=C1)C1COCCN1
Computed Properties
- Exact Mass: 233.037419g/mol
- Monoisotopic Mass: 233.037419g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 165
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 234.12g/mol
- Topological Polar Surface Area: 21.3Ų
- XLogP3: 1.6
3-(3-Chlorophenyl)morpholine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM466334-250mg |
3-(3-chlorophenyl)Morpholine |
1017396-60-9 | 95%+ | 250mg |
$412 | 2023-02-03 | |
| Chemenu | CM466334-500mg |
3-(3-chlorophenyl)Morpholine |
1017396-60-9 | 95%+ | 500mg |
$626 | 2022-06-14 | |
| Aaron | AR0096M8-1g |
3-(3-chlorophenyl)Morpholine |
1017396-60-9 | 97% | 1g |
$630.00 | 2025-02-11 | |
| Enamine | EN300-1264627-1.0g |
3-(3-chlorophenyl)morpholine |
1017396-60-9 | 1g |
$0.0 | 2023-06-08 | ||
| Enamine | EN300-1264627-50mg |
3-(3-chlorophenyl)morpholine |
1017396-60-9 | 50mg |
$685.0 | 2023-10-02 | ||
| Enamine | EN300-1264627-100mg |
3-(3-chlorophenyl)morpholine |
1017396-60-9 | 100mg |
$717.0 | 2023-10-02 | ||
| Enamine | EN300-1264627-250mg |
3-(3-chlorophenyl)morpholine |
1017396-60-9 | 250mg |
$750.0 | 2023-10-02 | ||
| Enamine | EN300-1264627-500mg |
3-(3-chlorophenyl)morpholine |
1017396-60-9 | 500mg |
$782.0 | 2023-10-02 | ||
| Enamine | EN300-1264627-1000mg |
3-(3-chlorophenyl)morpholine |
1017396-60-9 | 1000mg |
$815.0 | 2023-10-02 | ||
| Enamine | EN300-1264627-2500mg |
3-(3-chlorophenyl)morpholine |
1017396-60-9 | 2500mg |
$1700.0 | 2023-10-02 |
3-(3-Chlorophenyl)morpholine Related Literature
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
Additional information on 3-(3-Chlorophenyl)morpholine
Recent Advances in the Study of 3-(3-Chlorophenyl)morpholine (CAS: 1017396-60-9) in Chemical Biology and Pharmaceutical Research
3-(3-Chlorophenyl)morpholine (CAS: 1017396-60-9) is a chemical compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound, characterized by its morpholine core and chlorophenyl substituent, has been the subject of various studies aimed at exploring its pharmacological properties, synthetic pathways, and therapeutic potential. The following sections provide a comprehensive overview of the latest research findings related to this compound, highlighting its role in advancing chemical biology and pharmaceutical sciences.
Recent studies have focused on the synthesis and structural optimization of 3-(3-Chlorophenyl)morpholine to enhance its bioactivity and selectivity. Researchers have employed advanced synthetic techniques, including palladium-catalyzed cross-coupling reactions and microwave-assisted synthesis, to achieve high yields and purity of the compound. These efforts have led to the development of novel derivatives with improved pharmacokinetic properties, making them promising candidates for further preclinical evaluation.
In the context of pharmacological research, 3-(3-Chlorophenyl)morpholine has demonstrated notable activity as a modulator of central nervous system (CNS) targets. Preliminary in vitro and in vivo studies suggest that the compound exhibits affinity for serotonin and dopamine receptors, implicating its potential use in the treatment of neuropsychiatric disorders such as depression and schizophrenia. Additionally, its structural features have been explored in the design of selective inhibitors for enzymes involved in neurodegenerative diseases, offering new avenues for therapeutic intervention.
Another area of interest is the compound's role in cancer research. Recent findings indicate that 3-(3-Chlorophenyl)morpholine derivatives may act as potent inhibitors of protein kinases involved in tumor proliferation and metastasis. Mechanistic studies have revealed that these compounds induce apoptosis and cell cycle arrest in various cancer cell lines, underscoring their potential as anticancer agents. Ongoing research aims to elucidate the precise molecular mechanisms underlying these effects and to optimize the compound's efficacy and safety profiles.
Beyond its therapeutic applications, 3-(3-Chlorophenyl)morpholine has also been investigated for its utility in chemical biology. The compound's unique structural motif has been leveraged as a scaffold for the development of probes and tools to study biological processes. For instance, fluorescently labeled derivatives have been used to visualize receptor dynamics in live cells, providing valuable insights into cellular signaling pathways. Such applications highlight the versatility of this compound in both basic and applied research.
In conclusion, the latest research on 3-(3-Chlorophenyl)morpholine (CAS: 1017396-60-9) underscores its multifaceted potential in chemical biology and pharmaceutical sciences. From its synthetic versatility to its promising pharmacological activities, this compound continues to be a focal point of innovative research. Future studies are expected to further explore its therapeutic applications, optimize its drug-like properties, and expand its utility as a tool in biological research. As the field progresses, 3-(3-Chlorophenyl)morpholine is poised to play a pivotal role in the development of next-generation therapeutics and research tools.
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